molecular formula C14H22Cl2N2 B14242128 N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627522-00-3

N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine

Cat. No.: B14242128
CAS No.: 627522-00-3
M. Wt: 289.2 g/mol
InChI Key: PDSZDUIEMXBCLC-UHFFFAOYSA-N
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Description

N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a compound that belongs to the class of secondary amines It features a butan-2-yl group and a 2-(2,4-dichlorophenyl)ethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of butan-2-amine with 2-(2,4-dichlorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Halogenating agents like chlorine (Cl~2~) and bromine (Br~2~) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of butan-2-yl and 2-(2,4-dichlorophenyl)ethyl groups makes it particularly interesting for research and industrial applications.

Properties

CAS No.

627522-00-3

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

N'-butan-2-yl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C14H22Cl2N2/c1-3-11(2)18-9-8-17-7-6-12-4-5-13(15)10-14(12)16/h4-5,10-11,17-18H,3,6-9H2,1-2H3

InChI Key

PDSZDUIEMXBCLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCNCCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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